molecular formula C14H12N2O2 B1530903 4-hydroxybenzaldehyde [(1E)-(4-hydroxyphenyl)methylene]hydrazone CAS No. 5466-23-9

4-hydroxybenzaldehyde [(1E)-(4-hydroxyphenyl)methylene]hydrazone

Cat. No. B1530903
CAS RN: 5466-23-9
M. Wt: 240.26 g/mol
InChI Key: UKWBKIBZVTUBQP-KAVGSWPWSA-N
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Description

“4-Hydroxybenzaldehyde [(1E)-(4-hydroxyphenyl)methylene]hydrazone” is a chemical compound with the CAS Number: 5466-23-9 and a molecular weight of 240.26 . The IUPAC name for this compound is 4-hydroxybenzaldehyde [(E)-(4-hydroxyphenyl)methylidene]hydrazone .


Synthesis Analysis

The synthesis of 4-Hydroxybenzaldehyde, a precursor to the compound , is prepared by the reaction of phenol with chloroform, which gives isomeric hydroxy benzal chlorides. Hydrolysis of the C-Cl bonds gives the aldehyde .


Molecular Structure Analysis

The molecular formula of “4-Hydroxybenzaldehyde [(1E)-(4-hydroxyphenyl)methylene]hydrazone” is C14H12N2O2 . The InChI code for this compound is 1S/C14H12N2O2/c17-13-5-1-11(2-6-13)9-15-16-10-12-3-7-14(18)8-4-12/h1-10,17-18H/b15-9+,16-10+ .


Chemical Reactions Analysis

4-Hydroxybenzaldehyde, a precursor to “4-hydroxybenzaldehyde [(1E)-(4-hydroxyphenyl)methylene]hydrazone”, is known to react with hydrogen peroxide in base to form hydroquinone in the Dakin oxidation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 240.26 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

1. Wound Healing

  • Application Summary: 4-Hydroxybenzaldehyde has been found to accelerate acute wound healing through activation of focal adhesion signalling in keratinocytes .
  • Methods of Application: In an in vitro approach, 4-Hydroxybenzaldehyde was found to significantly promote keratinocyte cell migration and invasion by increasing focal adhesion kinase and Src activity . In addition, 4-Hydroxybenzaldehyde treatment also promoted wound healing and re-epithelialization in an in vivo excision wound animal model .
  • Results: Treatment with 4-Hydroxybenzaldehyde promoted keratinocyte migration and wound healing in mouse skin through the Src/mitogen-activated protein kinase pathway . Therefore, 4-Hydroxybenzaldehyde could be a candidate therapeutic agent with the potential to promote acute wound healing .

2. Synthesis of Hydrazones, Quinazolines, and Schiff Bases

  • Application Summary: 4-Hydroxybenzaldehyde can be used in the synthesis of hydrazones, quinazolines, and Schiff bases .
  • Methods of Application: The synthesis is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
  • Results: The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .

3. Analytical Applications

  • Application Summary: Hydrazone derivatives, including “4-hydroxybenzaldehyde [(1E)-(4-hydroxyphenyl)methylene]hydrazone”, have been used in the separation, identification, and detection of several metal ions, anions, organic molecules, and water in various real and synthetic samples .
  • Results: The use of hydrazone derivatives in analytical chemistry has enabled the development of sensitive and selective methods for the detection of a wide range of substances .

4. Synthesis of DSSC, Nanoparticles, and Polymers

  • Application Summary: Hydrazone derivatives can be used in the synthesis of Dye-Sensitized Solar Cells (DSSC), nanoparticles, and polymers .
  • Results: The use of hydrazone derivatives in material science has enabled the development of a wide range of materials with unique properties .

5. Light Emitting Diodes

  • Application Summary: Hydrazone derivatives may be used in the manufacture of light emitting diodes (LEDs) .
  • Results: The use of hydrazone derivatives in the manufacture of LEDs has enabled the development of a wide range of LEDs with unique properties .

6. Corrosion Inhibitors

  • Application Summary: Hydrazone derivatives can be used as corrosion inhibitors .
  • Results: The use of hydrazone derivatives as corrosion inhibitors has enabled the protection of a wide range of materials from corrosion .

Safety And Hazards

The compound is labeled as an irritant according to the available safety information . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

4-[(E)-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-13-5-1-11(2-6-13)9-15-16-10-12-3-7-14(18)8-4-12/h1-10,17-18H/b15-9+,16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWBKIBZVTUBQP-KAVGSWPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/N=C/C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30417900
Record name 4,4'-(Hydrazine-1,2-diyldimethanylylidene)di(cyclohexa-2,5-dien-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxybenzaldehyde [(1E)-(4-hydroxyphenyl)methylene]hydrazone

CAS RN

5466-23-9
Record name 4,4'-(Hydrazine-1,2-diyldimethanylylidene)di(cyclohexa-2,5-dien-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxybenzaldehyde[(hydroxyphenyl)methylene]hydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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